1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone oxalate
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Description
1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone oxalate is a useful research compound. Its molecular formula is C26H31N3O7S and its molecular weight is 529.61. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains a benzimidazole moiety, which is a key component in many functional molecules used in a variety of applications . Benzimidazoles are known to interact with a wide range of biological targets, including enzymes and receptors .
Mode of action
The exact mode of action would depend on the specific target of the compound. Generally, benzimidazoles can act as inhibitors, agonists, or antagonists, depending on their structure and the target they interact with .
Biochemical pathways
The affected pathways would depend on the specific target of the compound. Benzimidazoles are involved in a wide range of biochemical pathways due to their diverse target profile .
Pharmacokinetics
The ADME properties of the compound would depend on its specific structure. Generally, benzimidazoles are well absorbed and metabolized in the body .
Result of action
The molecular and cellular effects of the compound would depend on its specific target and mode of action. Benzimidazoles can have a wide range of effects, from inhibiting enzyme activity to modulating receptor signaling .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. The specific effects would depend on the compound’s structure and properties .
Properties
IUPAC Name |
1-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S.C2H2O4/c1-18(2)31(29,30)21-9-7-19(8-10-21)15-24(28)26-13-11-20(12-14-26)16-27-17-25-22-5-3-4-6-23(22)27;3-1(4)2(5)6/h3-10,17-18,20H,11-16H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFRVBTVAMGHID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(CC2)CN3C=NC4=CC=CC=C43.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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